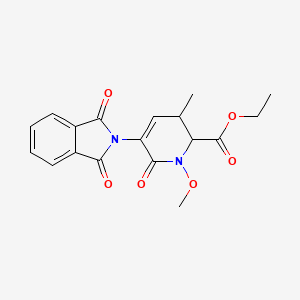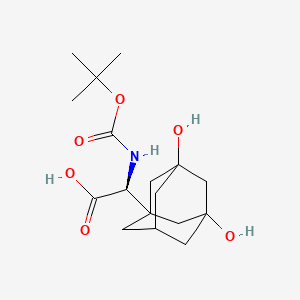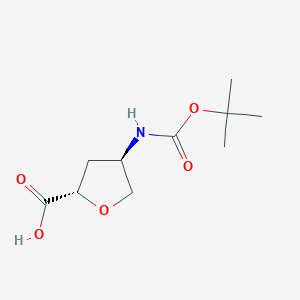
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Substitution reactions can occur at the amino group or the tetrahydrofuran ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Alcohols or other reduced forms.
Substituted Derivatives: Compounds with different substituents on the amino group or tetrahydrofuran ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the synthesis of peptide-based biomolecules.
- Acts as a precursor for the preparation of biologically active compounds.
Medicine:
- Intermediate in the synthesis of pharmaceuticals.
- Potential use in drug discovery and development.
Industry:
- Employed in the production of fine chemicals and specialty chemicals.
- Used in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The presence of the Boc-protected amino group and the carboxylic acid functional group allows it to participate in peptide bond formation and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
(2S,4R)-4-Aminotetrahydrofuran-2-carboxylic acid: Lacks the Boc protection on the amino group.
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydropyran-2-carboxylic acid: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness:
- The presence of the Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis.
- The tetrahydrofuran ring imparts unique chemical properties and reactivity compared to other ring systems.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
InChI-Schlüssel |
XPLRZNDPTQWMSL-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](OC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


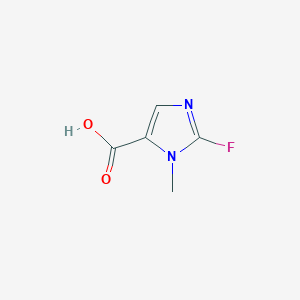
![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
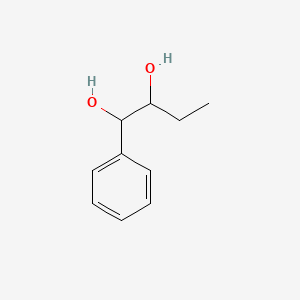
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
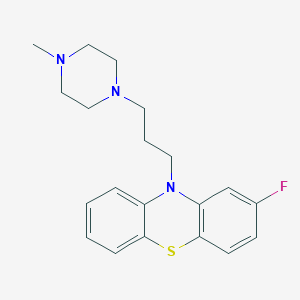
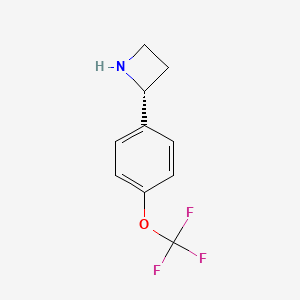
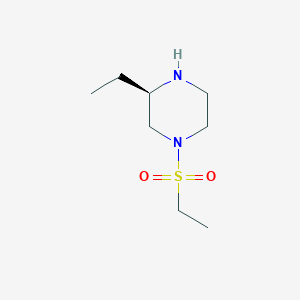
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
